molecular formula C3H6N4 B1315849 1-Methyl-1H-1,2,3-triazol-4-amine CAS No. 67545-00-0

1-Methyl-1H-1,2,3-triazol-4-amine

Cat. No.: B1315849
CAS No.: 67545-00-0
M. Wt: 98.11 g/mol
InChI Key: SHCBWIXMCAIFMC-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, materials science, and agrochemicals.

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-1,2,3-triazol-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as histone lysine demethylase KDM4C, where it acts as an inhibitor . The interaction between this compound and KDM4C involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to changes in gene expression and cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting histone lysine demethylase KDM4C, this compound can alter the methylation status of histones, leading to changes in gene expression . These changes can affect various cellular processes, including cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of histone lysine demethylase KDM4C, inhibiting its enzymatic activity . This inhibition prevents the demethylation of histones, leading to an accumulation of methylated histones and subsequent changes in gene expression. Additionally, this compound may interact with other biomolecules through hydrogen bonding and dipole-dipole interactions, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions. Studies have shown that this compound is relatively stable, but its activity can diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes such as histone lysine demethylase KDM4C . At higher doses, this compound can exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo metabolic transformations, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways can influence the overall efficacy and toxicity of this compound in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound’s interaction with target biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,3-triazol-4-amine can be synthesized through several methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . Another method involves the reaction of hydrazine derivatives with formamide or its derivatives .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method ensures high yields and purity, making it suitable for large-scale applications .

Chemical Reactions Analysis

1-Methyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Triazole oxides.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Comparison with Similar Compounds

  • 1,2,4-Triazole
  • 1,2,3-Triazole

Properties

IUPAC Name

1-methyltriazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c1-7-2-3(4)5-6-7/h2H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCBWIXMCAIFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561416
Record name 1-Methyl-1H-1,2,3-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67545-00-0
Record name 1-Methyl-1H-1,2,3-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,3-triazol-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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